

Cross-validation of 1-Butyrylazetidine-3-carboxylic acid experimental results

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Compound of Interest

Compound Name: *1-Butyrylazetidine-3-carboxylic acid*

Cat. No.: *B1369802*

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Comparative Analysis of N-Acyl Azetidine Derivatives as STAT3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of N-acyl azetidine amides investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While specific experimental data for **1-Butyrylazetidine-3-carboxylic acid** is not publicly available, this document offers a cross-validation of closely related compounds, providing valuable insights into the structure-activity relationship of this chemical class. The data presented is based on a study by Siddiquee et al. published in the Journal of Medicinal Chemistry, which explores various N-acyl azetidine amides and their inhibitory effects on STAT3 DNA-binding activity.

Data Presentation: In Vitro Inhibition of STAT3 DNA-Binding Activity

The following tables summarize the in vitro potency of various N-acyl azetidine-2-carboxamides in inhibiting STAT3 DNA-binding activity, as determined by Electrophoretic Mobility Shift Assay (EMSA).

Table 1: Salicylic Acid-Based N-Acyl Azetidine Amides

Compound ID	R Group	EMSA IC ₅₀ (μM)
5a	H	0.55
5b	5-F	0.45
5c	5-Cl	0.35
5d	5-Br	0.30
5e	5-I	0.40
5f	5-NO ₂	0.25
5g	3-OH	0.60

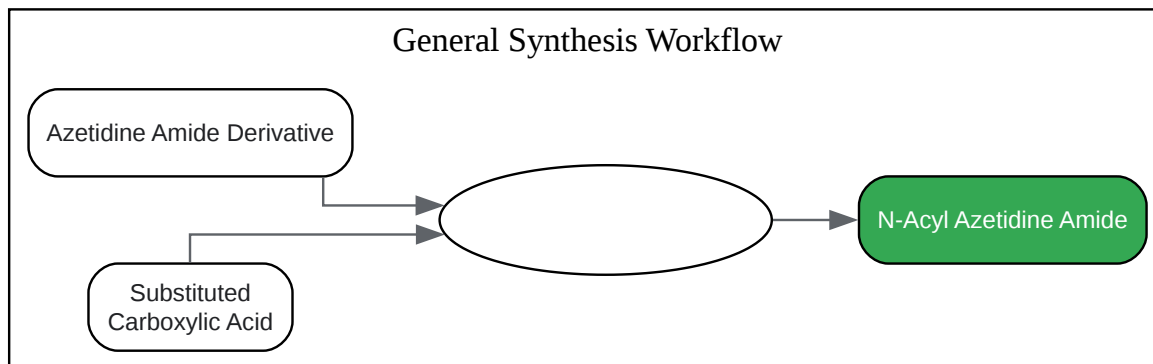
Table 2: Benzoic Acid-Based N-Acyl Azetidine Amides

Compound ID	R Group	EMSA IC ₅₀ (μM)
6a	H	> 10
6b	2-OH	0.75
6c	2,4-diOH	> 10

Experimental Protocols

Synthesis of N-Acyl Azetidine Amides

A general synthetic scheme for the preparation of the N-acyl azetidine amides is outlined below. The synthesis involves the coupling of an appropriately substituted carboxylic acid with an azetidine amide derivative.



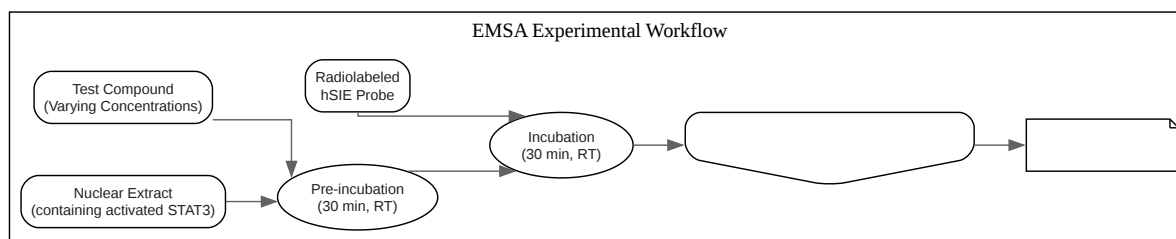
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Caption: General workflow for the synthesis of N-acyl azetidine amides.

Detailed Protocol: To a solution of the corresponding carboxylic acid (1.2 equivalents) in dimethylformamide (DMF), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) were added. The mixture was stirred at room temperature for 30 minutes. The azetidine amide derivative (1 equivalent) and triethylamine (2.5 equivalents) were then added, and the reaction mixture was stirred at room temperature for 16-24 hours. The reaction was quenched with water, and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired N-acyl azetidine amide.

STAT3 DNA-Binding Assay (EMSA)

The inhibitory activity of the synthesized compounds on STAT3 DNA-binding was evaluated using an Electrophoretic Mobility Shift Assay (EMSA).



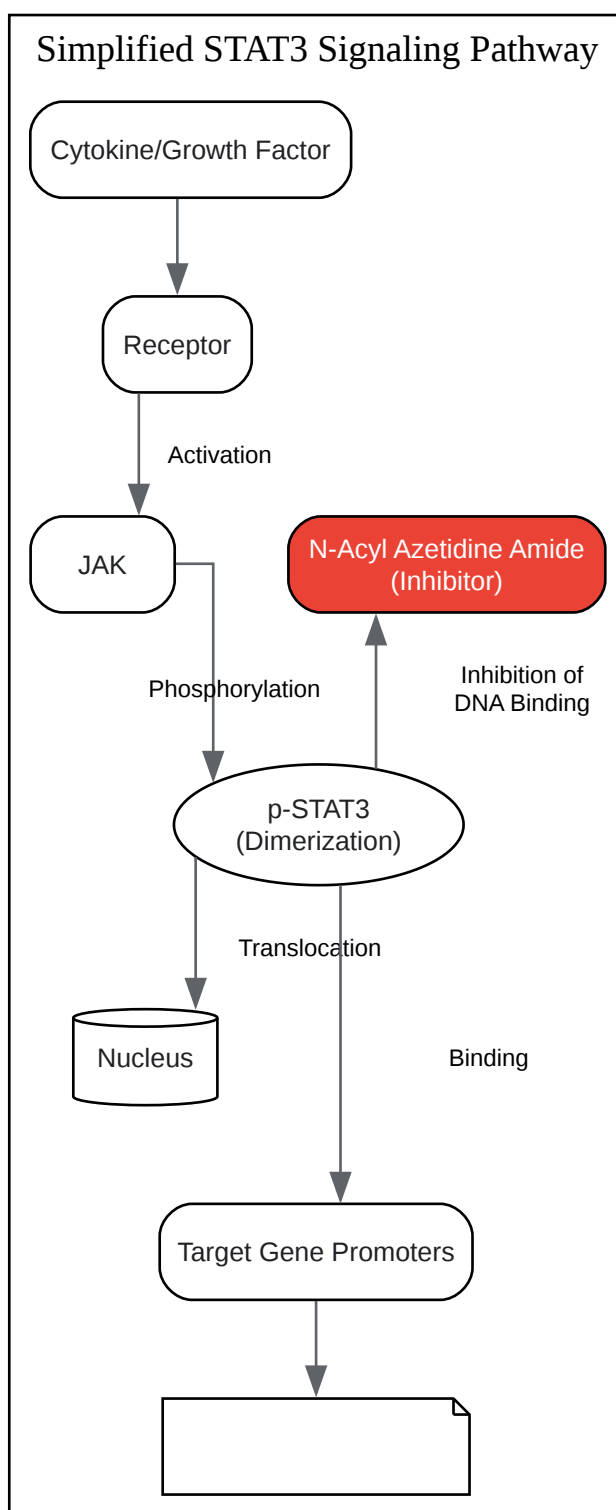
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Caption: Workflow for the STAT3 DNA-binding assay (EMSA).

Detailed Protocol: Nuclear extracts from NIH3T3/v-Src cells, which contain constitutively activated STAT3, were prepared. The nuclear extracts (5 μ g of total protein) were pre-incubated with increasing concentrations of the test compounds for 30 minutes at room temperature in a binding buffer. Subsequently, a radiolabeled high-affinity sis-inducible element (hSIE) probe, which specifically binds to STAT3, was added, and the mixture was incubated for another 30 minutes at room temperature. The protein-DNA complexes were then resolved by native polyacrylamide gel electrophoresis. The gel was dried and exposed to a phosphor screen, and the bands corresponding to the STAT3:DNA complexes were quantified using a phosphorimager. The concentration of the compound that inhibited 50% of the STAT3 DNA-binding activity (IC_{50}) was determined from the dose-response curves.

Signaling Pathway

The compounds discussed in this guide target the STAT3 signaling pathway. STAT3 is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth. The inhibitors prevent the binding of STAT3 to its target DNA sequences, thereby blocking its transcriptional activity.



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Caption: Inhibition of the STAT3 signaling pathway by N-acyl azetidine amides.

Conclusion

The presented data on N-acyl azetidine amides demonstrates that modifications to the N-acyl group significantly impact the STAT3 inhibitory activity. Specifically, the presence of a salicylic acid moiety with electron-withdrawing substituents at the 5-position leads to potent inhibition of STAT3 DNA-binding. While direct experimental results for **1-Butyrylazetidine-3-carboxylic acid** are not available, the structure-activity relationships observed in this series of compounds provide a valuable framework for the design and evaluation of novel azetidine-based inhibitors targeting various signaling pathways. Further investigation into N-butyryl and other short-chain N-acyl derivatives of azetidine-3-carboxylic acid could yield important insights, particularly in the context of their potential as prodrugs for therapeutic agents like butyric acid.

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